![molecular formula C12H18N2O3 B1394066 6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid CAS No. 1287218-26-1](/img/structure/B1394066.png)

6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid

Vue d'ensemble

Description

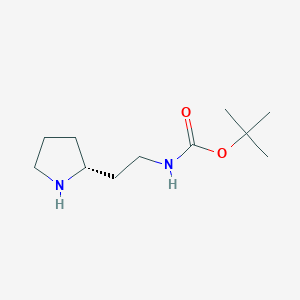

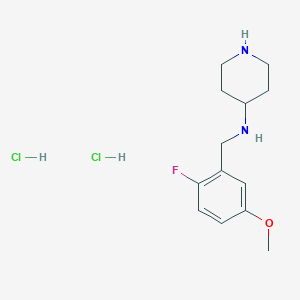

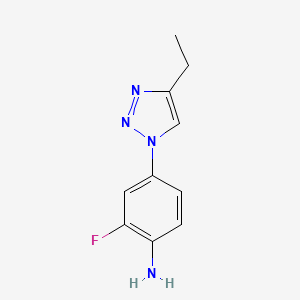

6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid, also known as DMABP, is a pyridine-based compound. It has a molecular formula of C₁₂H₁₈N₂O₃ .

Molecular Structure Analysis

The molecular structure of 6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid consists of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 238.28 g/mol.Applications De Recherche Scientifique

-

Synthesis of 2,4,6-Triaryl Pyridines and Pyrimidines

- Field : Organic Chemistry

- Application : An efficient protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed .

- Method : The synthesis was achieved from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .

- Results : This multicomponent synthetic route, involving Lewis acids, plays an important role in selectively synthesizing six-membered heterocycles, including pyridines and pyrimidines .

-

Homopolymerization of Epoxy Monomers

- Field : Polymer Science

- Application : 4-(Dimethylamino)pyridine (DMAP) was used as an initiator of the polymerization of phenyl glycidyl ether (PGE) or diglycidyl ether of bisphenol A (DGEBA) .

- Method : The polymerization was initiated by DMAP, which enabled high polymerization rates and longer primary chains than those generated using typical initiators .

- Results : Networks resulting from the DMAP-initiated homopolymerization of DGEBA exhibited a high crosslink density and corresponding high values of the glass transition temperature (Tg > 160°C) and of the rubbery elastic modulus (higher than 100 MPa) .

-

Synthesis of Pyrazolo[3,4-b]quinolinones

- Field : Organic Chemistry

- Application : Pyridine-2-carboxylic acid (P2CA) has been used as a catalyst in the synthesis of pyrazolo[3,4-b]quinolinones .

- Method : The catalytic efficiency of P2CA was demonstrated in this synthesis .

- Results : P2CA is an endogenous metabolite of L-tryptophan and has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative properties .

-

Cocrystallization with Squaric Acid

- Field : Crystallography

- Application : Squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization .

- Method : Three newly prepared complexes were created: a salt–cocrystal continuum – pyridinium-2-carboxylate squaric acid adduct, and two ionic complexes – pyridinium-3-carboxylic acid hydrogen squarate hemihydrate, and pyridinium-4-carboxylic acid hydrogen squarate .

- Results : X-ray structural analysis showed that picolinic acid exists in the first complex as a zwitterion. In turn, pyridine carboxylic acids in the second and third complexes are in a cationic form .

-

Synthesis of Borinic Acid Derivatives

- Field : Organic Chemistry

- Application : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

- Method : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .

- Results : Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .

-

Catalysis of Esterifications

- Field : Organic Chemistry

- Application : 4-Dimethylaminopyridine (DMAP) is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides .

- Method : The basicity of DMAP, which is more basic than pyridine due to the resonance stabilization from the NMe2 substituent, allows it to act as a catalyst .

- Results : This catalytic property of DMAP has been utilized in various reactions, including the Baylis-Hillman reaction .

Safety And Hazards

Propriétés

IUPAC Name |

6-[4-(dimethylamino)butoxy]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-14(2)8-3-4-9-17-11-7-5-6-10(13-11)12(15)16/h5-7H,3-4,8-9H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPDSLXPPAJQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCOC1=CC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B1394000.png)

![(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid](/img/structure/B1394004.png)